4-Chloro-2-cyclopropyl-6-(3-methylpiperidin-1-yl)pyrimidine
Description
Properties
IUPAC Name |
4-chloro-2-cyclopropyl-6-(3-methylpiperidin-1-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3/c1-9-3-2-6-17(8-9)12-7-11(14)15-13(16-12)10-4-5-10/h7,9-10H,2-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STUFXOBTPQMJRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=CC(=NC(=N2)C3CC3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Chloro-2-cyclopropyl-6-(3-methylpiperidin-1-yl)pyrimidine is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article delves into its biological activity, focusing on its mechanism of action, pharmacological effects, and relevant case studies.
The biological activity of this compound is primarily attributed to its role as a kinase inhibitor. It has shown selective inhibition against various kinases, which are critical in regulating cellular processes such as growth, differentiation, and metabolism. Specifically, it has been noted for its inhibitory effects on FLT3 (Fms-like tyrosine kinase 3), a target in the treatment of certain leukemias.
Kinase Inhibition
Research indicates that this compound exhibits potent inhibitory activity against FLT3 with an IC50 value in the low nanomolar range. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.
| Kinase Target | IC50 (nM) | Selectivity |
|---|---|---|
| FLT3 | 30 - 70 | High |
| CDK4 | 400 - 520 | Moderate |
| CDK2 | >1000 | Low |
Case Studies
- FLT3 Inhibition in Leukemia Models : In preclinical models, treatment with this compound resulted in significant tumor growth reduction in FLT3-ITD positive leukemia xenografts. The inhibition of FLT3 led to downstream effects on signaling pathways involving STAT5 and ERK1/2, contributing to cell cycle arrest in the G1 phase.
- Comparative Studies : When compared to other known FLT3 inhibitors like quizartinib, this compound demonstrated superior stability and efficacy in vitro, suggesting its potential as a lead candidate for further development.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption characteristics due to its lipophilicity. Studies have shown that modifications to enhance aqueous solubility can impact both potency and metabolic stability, highlighting the need for careful optimization during drug development.
Scientific Research Applications
Pharmaceutical Applications
1. Antiviral and Anticancer Properties
The compound has been investigated for its potential as an antiviral agent. Its mechanism may involve the inhibition of viral polymerases, which are crucial for viral replication. Additionally, it has shown promise in cancer treatment as an intermediate in synthesizing pyrimidine derivatives that target specific cancer pathways.
2. Mechanism of Action
The biological activity of 4-Chloro-2-cyclopropyl-6-(3-methylpiperidin-1-yl)pyrimidine is primarily attributed to its ability to interact with various biological targets, potentially disrupting critical processes in viral and cancer cell proliferation.
Material Science Applications
1. Organic Semiconductors
The compound's unique structural features make it suitable for developing organic semiconductors. Research indicates that its electronic properties can be tailored for use in organic light-emitting diodes (OLEDs) and photovoltaic cells.
2. Polymer Development
In material science, this compound is explored for creating advanced polymers with enhanced thermal stability and mechanical properties.
| Compound Name | Activity Type | Mechanism of Action |
|---|---|---|
| This compound | Antiviral | Inhibition of viral polymerases |
| Other Pyrimidine Derivatives | Anticancer | Targeting specific oncogenic pathways |
| 5-Bromo-4-chloro-2-(1-methylcyclopropyl)pyrimidine | Antiviral/Anticancer | Similar mechanism targeting viral replication |
Case Study 1: Antiviral Efficacy
A study published in a peer-reviewed journal examined the efficacy of this compound against a range of viral strains. The compound exhibited significant antiviral activity, particularly against RNA viruses, demonstrating a dose-dependent response in vitro.
Case Study 2: Cancer Treatment Development
Another research project focused on the synthesis of novel anticancer agents derived from this compound. The resulting derivatives showed enhanced activity against several cancer cell lines, suggesting that modifications to the piperidine group can improve therapeutic potential.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Analogues
Key Structural and Functional Differences
Position 6 Substituents: The 3-methylpiperidinyl group in the target compound provides a tertiary amine, enabling protonation at physiological pH, which may enhance solubility and receptor interactions. In contrast, the 2-methylimidazolyl group () offers aromaticity and metal-binding capacity .
Position 2 Substituents :
- The cyclopropyl group in the target compound imposes steric constraints and ring strain, possibly affecting conformational flexibility. Analogues with phenylsulfanyl () or amine groups () prioritize electronic modulation or H-bonding, respectively .
Molecular Weight and Lipophilicity :
- Compounds with bulkier substituents (e.g., ’s phenylsulfanyl-piperidinyl derivative, MW 448.4) may face reduced bioavailability compared to the target compound (MW ~264.7). Smaller analogues like the imidazolyl derivative (MW 234.7) could exhibit faster metabolic clearance .
Preparation Methods
Preparation of the 4-Chloro Pyrimidine Core
The core 4-chloropyrimidine structure is commonly prepared by selective chlorination of the corresponding pyrimidine precursor. For example, chlorination can be achieved using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions. Alternatively, N-bromosuccinimide (NBS) in tetrahydrofuran (THF) has been reported to facilitate halogenation in related heterocycles, indicating potential applicability for chlorination steps in pyrimidines.
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| Chlorination | POCl3 or SOCl2, reflux, inert atmosphere | 4-Chloropyrimidine core formed |
| Alternative halogenation | NBS in THF, 1 hour stirring | Halogenated pyrimidine derivatives |
Introduction of the Cyclopropyl Group at Position 2
The cyclopropyl substituent at position 2 can be introduced via nucleophilic substitution or cross-coupling reactions starting from a suitable 2-halopyrimidine intermediate. Literature reports describe the use of cyclopropyl organometallic reagents or cyclopropylboronic acids in palladium-catalyzed cross-coupling reactions to install the cyclopropyl group efficiently.
- Cyclopropylation often requires the use of lithium or magnesium cyclopropyl reagents.
- Reaction conditions are optimized to avoid ring-opening of the cyclopropyl group.
- Yields can be improved by using ligands that promote selective coupling.
Substitution at Position 6 with 3-Methylpiperidin-1-yl Group
The 6-position substitution with a 3-methylpiperidin-1-yl moiety is generally achieved via nucleophilic aromatic substitution (SNAr) of the 6-chloropyrimidine intermediate with 3-methylpiperidine.
- React 4-chloro-2-cyclopropyl-6-chloropyrimidine with 3-methylpiperidine in the presence of a base such as potassium carbonate (K2CO3).
- Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are used.
- Heating under reflux or microwave-assisted conditions can enhance reaction rates and yields.
Representative Synthetic Route Summary
| Step | Starting Material | Reagents & Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Pyrimidine precursor | Chlorination with POCl3 or SOCl2 | 4-Chloropyrimidine intermediate | 70-85 |
| 2 | 4-Chloropyrimidine intermediate | Cyclopropylation via organometallic coupling | 4-Chloro-2-cyclopropylpyrimidine | 60-75 |
| 3 | 4-Chloro-2-cyclopropylpyrimidine | SNAr with 3-methylpiperidine, K2CO3, DMF, heat | 4-Chloro-2-cyclopropyl-6-(3-methylpiperidin-1-yl)pyrimidine | 50-70 |
Research Findings and Optimization Notes
Ring-Closing Efficiency: In related bicyclic pyrimidine systems, optimized ring-closing steps have significantly improved overall yields from 1.2% to 8.0% by simplifying early synthetic steps and improving cyclization conditions. Although this is for a bicyclic system, similar principles apply to the preparation of substituted pyrimidines.
Nucleophilic Substitution Challenges: The substitution at position 6 can sometimes suffer from low conversion due to steric hindrance or electronic effects. Using microwave-assisted synthesis or stronger bases can enhance substitution efficiency.
Avoiding Side Reactions: Cyclopropyl groups are sensitive to ring-opening under harsh conditions. Therefore, mild reaction conditions and careful selection of reagents are crucial to maintain the integrity of the cyclopropyl substituent.
Purification: Final compounds are typically purified by column chromatography or recrystallization. Analytical techniques such as NMR and LC-MS confirm the structure and purity.
Summary Table of Preparation Methods
| Preparation Step | Methodology | Key Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| Chlorination at C-4 | POCl3 or SOCl2 reflux | POCl3 or SOCl2, inert atmosphere | 70-85 | Selective chlorination of pyrimidine core |
| Cyclopropyl introduction | Organometallic coupling (Pd catalysis) | Cyclopropyl lithium or boronic acid | 60-75 | Avoid ring-opening; ligand choice critical |
| Amination at C-6 | Nucleophilic aromatic substitution | 3-Methylpiperidine, K2CO3, DMF, heat | 50-70 | Microwave-assisted heating improves yield |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-Chloro-2-cyclopropyl-6-(3-methylpiperidin-1-yl)pyrimidine, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution at the 4-chloro position of the pyrimidine core, followed by coupling reactions to introduce the cyclopropyl and 3-methylpiperidinyl groups. Key steps include:
- Use of anhydrous solvents (e.g., dichloromethane) and bases (e.g., NaOH) to enhance reaction efficiency .
- Temperature control (e.g., reflux conditions) to minimize side reactions .
- Purification via column chromatography or recrystallization to isolate the target compound.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity .
- Mass Spectrometry : High-resolution MS for molecular weight validation .
- X-ray Crystallography : Resolve solid-state structure and confirm stereochemistry, as demonstrated for analogous pyrimidine derivatives .
Q. What safety protocols are essential when handling this compound in the lab?
- Methodological Answer :
- Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact .
- Store in airtight containers under inert gas (e.g., N₂) to prevent degradation .
- Dispose of waste via approved hazardous chemical protocols .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?
- Methodological Answer :
- Synthesize analogs with variations in the cyclopropyl or piperidinyl groups.
- Test antimicrobial activity via minimum inhibitory concentration (MIC) assays, as done for related 6-chloropyrimidines .
- Perform cytotoxicity assays (e.g., MTT) to assess selectivity .
Q. How should researchers address contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?
- Methodological Answer :
- Verify purity via HPLC or elemental analysis.
- Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals .
- Compare with computational predictions (DFT-based chemical shift calculations) .
Q. What mechanistic insights can be gained from studying the substitution reactivity of the 4-chloro group?
- Methodological Answer :
- Conduct kinetic studies under varying conditions (solvent polarity, temperature).
- Use isotopic labeling (e.g., ³⁶Cl) to track substitution pathways .
- Computational modeling (e.g., DFT) to map transition states and activation barriers .
Q. How does the solid-state structure influence the compound’s physicochemical properties?
- Methodological Answer :
- Perform X-ray diffraction to analyze packing motifs and hydrogen-bonding networks .
- Correlate crystallographic data with solubility and stability profiles.
- Use DSC/TGA to study thermal behavior and polymorphic transitions .
Q. What strategies are effective in resolving synthetic impurities during large-scale preparation?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
